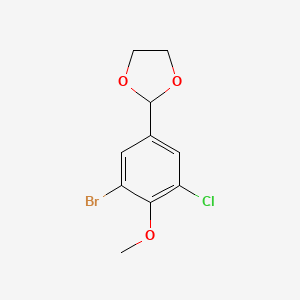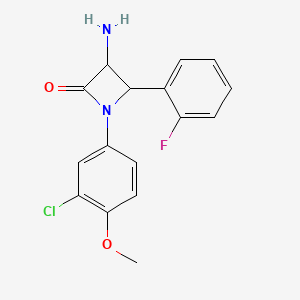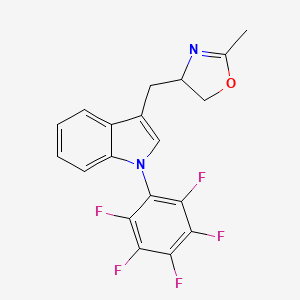
(S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole is a complex organic compound that features a unique combination of structural elements. This compound includes a perfluorophenyl group, an indole moiety, and a dihydrooxazole ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the perfluorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the dihydrooxazole ring via cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted oxazole and indole derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The perfluorophenyl group enhances the compound’s ability to interact with hydrophobic regions of proteins, while the indole moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-methyl-4-((1-(trifluoromethyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole
- (S)-2-methyl-4-((1-(pentafluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole
Uniqueness
(S)-2-methyl-4-((1-(perfluorophenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C19H13F5N2O |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
2-methyl-4-[[1-(2,3,4,5,6-pentafluorophenyl)indol-3-yl]methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C19H13F5N2O/c1-9-25-11(8-27-9)6-10-7-26(13-5-3-2-4-12(10)13)19-17(23)15(21)14(20)16(22)18(19)24/h2-5,7,11H,6,8H2,1H3 |
Clave InChI |
XYJPNQBXDWVGKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(CO1)CC2=CN(C3=CC=CC=C32)C4=C(C(=C(C(=C4F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


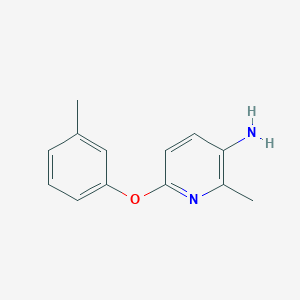
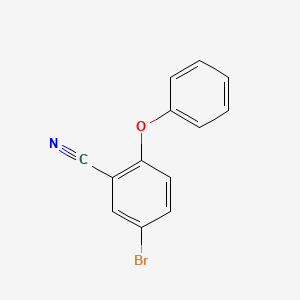
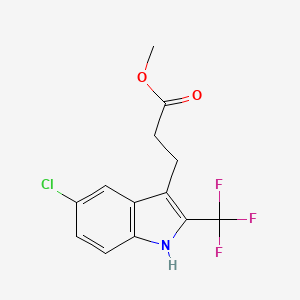



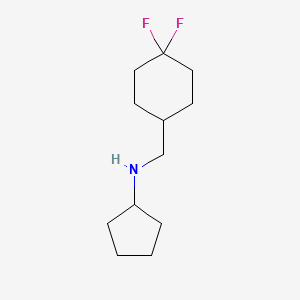

![(R)-3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14771870.png)
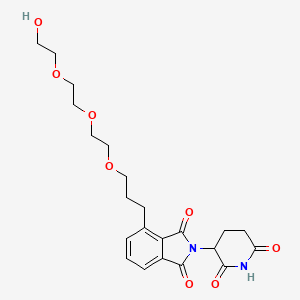

![benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]carbamate](/img/structure/B14771881.png)
